CYP3A4 Inhibition Potency: Comparative Microsomal Assay Data
Inhibition of human CYP3A4 was quantified in human liver microsomes using testosterone as a probe substrate. 3-Acetoxy-4-cadinen-8-one exhibited an IC₅₀ of 12,000 nM [1]. In contrast, the structurally related analog 3-Acetoxy-4,7(11)-cadinadien-8-one showed no significant activity against cAMP phosphodiesterase at 1 µM [2], underscoring a functional divergence in target engagement despite shared core skeletons. The CYP3A4 inhibition profile provides a specific, quantifiable differentiator for this compound in drug-drug interaction (DDI) screening panels.
| Evidence Dimension | Enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 12,000 nM |
| Comparator Or Baseline | 3-Acetoxy-4,7(11)-cadinadien-8-one: No significant inhibition observed in a comparable enzymatic assay (cAMP PDE) |
| Quantified Difference | Qualitative difference (active vs. insignificant) |
| Conditions | Human liver microsomes; testosterone oxidative metabolism assay; 45 min incubation; MS analysis |
Why This Matters
This specific IC₅₀ value enables precise DDI risk assessment in preclinical development, a capability not supported by many uncharacterized in-class analogs.
- [1] BindingDB. BDBM50356066 (CHEMBL1911827): 3-Acetoxy-4-cadinen-8-one CYP3A4 Inhibition Data. Curated from ChEMBL. View Source
- [2] BindingDB. Assay Summary: 3-Acetoxy-4,7(11)-cadinadien-8-one cAMP Phosphodiesterase Activity. View Source
